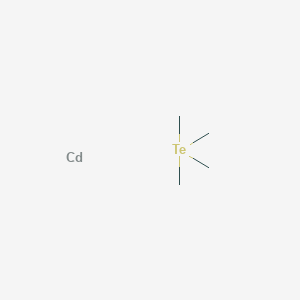
Cadmium;(trimethyl-lambda4-tellanyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium;(trimethyl-lambda4-tellanyl)methane: is a chemical compound that consists of cadmium and a tellurium-containing organic group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cadmium;(trimethyl-lambda4-tellanyl)methane typically involves the reaction of cadmium salts with trimethyl-lambda4-tellanyl methane under controlled conditions. One common method is to react cadmium chloride with trimethyl-lambda4-tellanyl methane in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium;(trimethyl-lambda4-tellanyl)methane undergoes various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of cadmium metal and reduced tellurium species.
Substitution: The trimethyl-lambda4-tellanyl group can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organic halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Cadmium oxide, tellurium oxides.
Reduction: Cadmium metal, tellurium.
Substitution: Various substituted organic tellurium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Cadmium;(trimethyl-lambda4-tellanyl)methane is used in the synthesis of novel organometallic compounds and as a precursor for the preparation of cadmium telluride nanoparticles, which are important in semiconductor research.
Biology and Medicine: The compound is studied for its potential use in targeted drug delivery systems due to its ability to form stable complexes with biological molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including photovoltaic cells and optoelectronic devices.
Wirkmechanismus
The mechanism by which cadmium;(trimethyl-lambda4-tellanyl)methane exerts its effects involves the interaction of the cadmium and tellurium atoms with various molecular targets. The cadmium atom can bind to proteins and enzymes, altering their function, while the tellurium atom can participate in redox reactions, affecting cellular oxidative stress pathways. The compound’s ability to form stable complexes with biological molecules makes it a potential candidate for targeted therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Cadmium telluride: A well-known semiconductor material used in solar cells.
Dimethyl telluride: An organotellurium compound with similar chemical properties.
Uniqueness: Cadmium;(trimethyl-lambda4-tellanyl)methane is unique due to its specific combination of cadmium and trimethyl-lambda4-tellanyl groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
143481-66-7 |
|---|---|
Molekularformel |
C4H12CdTe |
Molekulargewicht |
300.2 g/mol |
IUPAC-Name |
cadmium;(trimethyl-λ4-tellanyl)methane |
InChI |
InChI=1S/C4H12Te.Cd/c1-5(2,3)4;/h1-4H3; |
InChI-Schlüssel |
BODVQNIRIBRJJT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Te](C)(C)C.[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


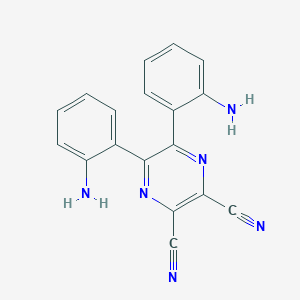
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
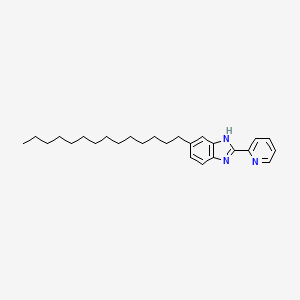
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
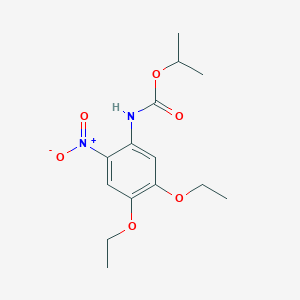
![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)
![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)
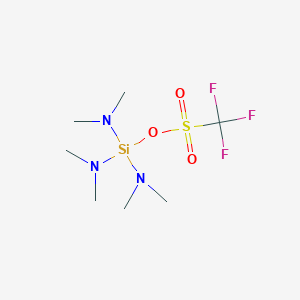
![Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy-](/img/structure/B12551558.png)
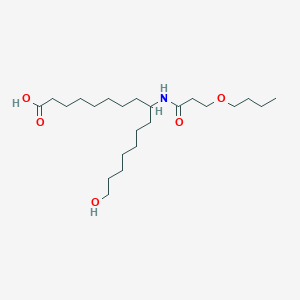
![S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate](/img/structure/B12551570.png)
![Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B12551578.png)

![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
